{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine
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Overview
Description
{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine is an organic compound with the molecular formula C14H13BrClNO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with bromine and chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine typically involves a multi-step process:
Bromination: The starting material, 2-(3-chlorophenoxy)phenylmethanol, undergoes bromination using bromine in the presence of a suitable solvent like dichloromethane to yield 4-bromo-2-(3-chlorophenoxy)benzyl bromide.
Amination: The brominated intermediate is then reacted with methylamine in the presence of a base such as sodium hydroxide to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The phenyl rings can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: It can also participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and conditions typically involve a polar aprotic solvent.
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a new biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, {[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmacophore. Its structure suggests it might interact with biological targets, making it a candidate for drug development.
Industry
In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action for {[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(3-chlorophenoxy)phenylmethanol: This is a precursor in the synthesis of the target compound.
4-Bromo-2-(3-chlorophenoxy)benzyl bromide: Another intermediate in the synthesis process.
Phenylmethanamine: The parent compound, which lacks the bromine and chlorophenoxy substitutions.
Uniqueness
The uniqueness of {[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-[4-bromo-2-(3-chlorophenoxy)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c1-17-9-10-5-6-11(15)7-14(10)18-13-4-2-3-12(16)8-13/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHGRQVRODJHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Br)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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